N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a prop-2-yn-1-yl group attached to the nitrogen atom and a propyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones irrespective of the substituent nature at the triple bond . The reaction conditions usually involve the use of a base such as potassium hydroxide (KOH) and carbon disulfide (CS2) to facilitate the cyclocondensation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidative formylation in the presence of molecular oxygen and visible light.
Substitution: The compound can participate in substitution reactions, particularly with phenyl isothiocyanate to form benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Visible-light-induced oxidative formylation using molecular oxygen.
Substitution: Phenyl isothiocyanate and carbon disulfide in the presence of a base such as potassium hydroxide.
Major Products Formed
Scientific Research Applications
N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide involves its ability to act as a photosensitizer in oxidative reactions. The compound generates singlet oxygen (1O2) and superoxide radicals (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the oxidative formylation reactions catalyzed by the compound .
Comparison with Similar Compounds
Similar Compounds
N-(Prop-2-yn-1-yl)-o-phenylenediamines: These compounds undergo similar cyclocondensation reactions to form benzimidazole derivatives.
Propargyl Compounds:
Uniqueness
N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-5-carboxamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to act as a photosensitizer in oxidative reactions sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H13N3O |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-propyl-N-prop-2-ynylpyrazole-3-carboxamide |
InChI |
InChI=1S/C10H13N3O/c1-3-6-11-10(14)9-5-7-12-13(9)8-4-2/h1,5,7H,4,6,8H2,2H3,(H,11,14) |
InChI Key |
XMWBZIGVCUSEIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)C(=O)NCC#C |
Origin of Product |
United States |
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